molecular formula C2H5P B13751149 Vinyl phosphine CAS No. 58436-39-8

Vinyl phosphine

Cat. No.: B13751149
CAS No.: 58436-39-8
M. Wt: 60.03 g/mol
InChI Key: SCESWTHQFQXGMV-UHFFFAOYSA-N
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Description

Vinyl phosphine is an organophosphorus compound characterized by the presence of a vinyl group (CH=CH2) attached to a phosphorus atom. This compound is of significant interest in organic synthesis and catalysis due to its unique reactivity and ability to form stable phosphorus-carbon bonds.

Preparation Methods

Comparison with Similar Compounds

Vinyl phosphine can be compared with other similar compounds such as:

This compound stands out due to its unique reactivity and ability to form stable phosphorus-carbon bonds, making it a valuable compound in various fields of research and industry.

Biological Activity

Vinyl phosphine compounds, particularly trialkyl(vinyl)phosphonium derivatives, have garnered attention in recent research for their diverse biological activities. This article synthesizes findings from various studies, highlighting their antibacterial properties, effects on mitochondrial function, and potential applications in cancer therapy.

Overview of this compound Compounds

Vinyl phosphines are organophosphorus compounds that contain a vinyl group (−CH=CH2) attached to a phosphorus atom. Their unique structure allows for various chemical transformations and biological interactions. The trialkyl(vinyl)phosphonium derivatives are particularly notable for their pronounced biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, trialkyl phosphonium derivatives have shown significant antibacterial activity against Bacillus subtilis and other strains. These compounds were synthesized through a method utilizing phosphine oxides and Grignard reagents, leading to the discovery of several effective derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
P 555Bacillus subtilis5 μM
P 666Staphylococcus aureus10 μM
P 444Escherichia coli15 μM

Mitochondrial Uncoupling Activity

This compound derivatives have also been studied for their ability to uncouple mitochondrial respiration. This property is significant as it relates to energy metabolism and potential therapeutic applications in conditions characterized by mitochondrial dysfunction.

  • Mechanism of Action : The uncoupling effect is primarily due to increased proton permeability across the inner mitochondrial membrane (IMM). This results in enhanced respiration rates while collapsing the membrane potential.

Case Study: Mitochondrial Effects of P 555

In isolated rat liver mitochondria, P 555 was found to be the most effective compound in stimulating respiration and inducing mitochondrial swelling. The study reported that at concentrations as low as 5 μM, P 555 significantly decreased the membrane potential, indicating its potent uncoupling action.

Table 2: Mitochondrial Activity of this compound Derivatives

CompoundRespiration Stimulation (C50)Membrane Potential Collapse
P 5555 μMSignificant
P 66610 μMModerate
P 44415 μMMinimal

Potential in Cancer Therapy

The biological activity of vinyl phosphines extends into cancer research. Certain derivatives have shown promise in inhibiting cell viability in various cancer cell lines, including human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa).

  • Mechanism of Action : The observed effects include disruption of cell membranes at high concentrations, cell cycle arrest in the S phase, and induction of reactive oxygen species (ROS), which are critical pathways in cancer cell death.

Table 3: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism
Compound 5HeLa12Membrane disruption
Compound 7Ishikawa15ROS induction

Properties

CAS No.

58436-39-8

Molecular Formula

C2H5P

Molecular Weight

60.03 g/mol

IUPAC Name

ethenylphosphane

InChI

InChI=1S/C2H5P/c1-2-3/h2H,1,3H2

InChI Key

SCESWTHQFQXGMV-UHFFFAOYSA-N

Canonical SMILES

C=CP

Origin of Product

United States

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